molecular formula C7H12O2S B137919 Methyl 1-(mercaptomethyl)cyclopropaneacetate CAS No. 152922-73-1

Methyl 1-(mercaptomethyl)cyclopropaneacetate

Cat. No. B137919
M. Wt: 160.24 g/mol
InChI Key: JRHLVNAWLWIHDN-UHFFFAOYSA-N
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Description

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a chemical compound that can be involved in various synthetic processes to create polyfunctionalized derivatives. The compound itself is not explicitly detailed in the provided papers, but its related chemistry can be inferred from similar compounds and reactions.

Synthesis Analysis

The synthesis of related compounds involves a catalytic [3+3] annulation process, where cyclopropane 1,1-diesters react with mercaptoacetaldehyde. This reaction is facilitated by a scandium(III) triflate catalyst and results in the formation of tetrahydrothiopyran derivatives . Although the synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate is not directly described, the methodologies applied in the synthesis of similar compounds suggest that a ring-opening/aldol cascade reaction could be a potential pathway for its synthesis.

Molecular Structure Analysis

The molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate is likely to be influenced by the presence of the mercapto group attached to the cyclopropane ring. In related chemistry, the addition of thiols to the double bond of methyl esters of 1-alkylcyclopropene-3-carboxylic acids has been reported, where the thiol group adds selectively at the least substituted atom of the double bond . This suggests that the molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate would exhibit similar regioselectivity in its formation.

Chemical Reactions Analysis

The chemical reactivity of Methyl 1-(mercaptomethyl)cyclopropaneacetate can be extrapolated from the reactions of similar compounds. For instance, the kinetics of cyclization involving methyl S-(2,4,6-trinitrophenyl)mercaptoacetate have been studied, showing that cyclization can proceed through different reaction paths with the rate-limiting step being the proton's removal from the C-H group . This indicates that Methyl 1-(mercaptomethyl)cyclopropaneacetate could also undergo cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 1-(mercaptomethyl)cyclopropaneacetate are not directly reported in the provided papers, the properties of similar compounds can provide some insights. The presence of both ester and thiol functional groups in the molecule would influence its solubility, boiling point, and reactivity. The steric effects of the cyclopropane ring and the electronic effects of the mercapto group would also play a significant role in the compound's chemical behavior.

Scientific Research Applications

Polymer Synthesis and Material Applications

  • Thiolated Chitosan Copolymers : A study introduced Chitosan-1-(mercaptomethyl)-cyclopropane acetic acid (CS-MCA) copolymer, synthesized for its rheological and antibacterial properties. This copolymer exhibited shear-thinning behavior and enhanced moduli, indicating its potential for hydrocolloid gels in food and pharmaceutical applications due to its better antibacterial ability compared to unmodified chitosan (Luo et al., 2019).

  • Polymerization of Cyclic Monomers : Research on the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate demonstrated the opening of the cyclopropane ring, leading to polymers with specific properties such as a glass transition temperature of 90°C. This study highlights the reactivity of cyclic monomers in creating materials with unique thermal properties (Moszner et al., 2003).

Medicinal Chemistry and Drug Design

  • Conformationally Restricted Analogs of Histamine : The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine showcases the application of cyclopropane derivatives in designing biologically active compounds. These compounds offer a platform for understanding the structural requirements for bioactivity and developing new therapeutic agents (Kazuta et al., 2002).

Environmental and Biochemical Studies

  • Methyl Mercaptan Production : A study focused on the production of methyl mercaptan by L-methionine-α-deamino-γ-mercaptomethane lyase from Treponema denticola, a significant compound in oral malodor and potentially periodontal disease. This research provides insights into biochemical pathways and microbial contributions to oral health conditions (Fukamachi et al., 2005).

Agricultural Applications

  • Ethylene Inhibition in Horticulture : The use of 1-Methylcyclopropene (1-MCP), related to methyl 1-(mercaptomethyl)cyclopropaneacetate through its application in ethylene inhibition, highlights its role in preserving horticultural products by retarding ripening and prolonging shelf-life. This application underlines the importance of such compounds in enhancing food security and reducing waste (Blankenship & Dole, 2003).

Safety And Hazards

Methyl 1-(mercaptomethyl)cyclopropaneacetate can cause severe skin burns and eye damage. It is harmful if swallowed and in contact with skin. It may also cause an allergic skin reaction .

Future Directions

Methyl 1-(mercaptomethyl)cyclopropaneacetate has potential applications in various fields, including organic synthesis, pharmaceutical development, and material science. Further studies are needed to explore its full potential and applications in different industries .

Relevant Papers The synthesis of montelukast sodium, which involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl(phenyl)-3(-2-(1-hydroxy-1-methylethyl)-phenyl)propyl methanesulfonate, followed by hydrolysis of the resulting methyl ester so as to form a free acid, is taught in patent EP 480,717 .

properties

IUPAC Name

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLVNAWLWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192074
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(mercaptomethyl)cyclopropaneacetate

CAS RN

152922-73-1
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446
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Synthesis routes and methods I

Procedure details

To a solution of the nitrile of Step 8 (45 g, 266 mmol) in MeOH (1.36 L) was added H2O (84 mL) and cone. H2SO4 (168 mL). The mixture was heated to reflux for 20 hours, cooled to 25° C., H2O (1 L) was added and the product was extracted with CH2Cl2 (2×1.5 L). The organic extract was washed with H2O and dried over Na2SO4. Concentration of the organic solution gave 36 g (93%) of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a 3 L flask, a solution of 1-(mercaptomethyl)cyclopropaneacetic acid (330.7 g) in methanol (1500 ml) was charged. 96% sulfuric acid (36 g) was added, and the reaction mixture was stirred for 5 h at 19-22° C. The reaction mixture was concentrated to ¼ of its volume at 50° C. under reduced pressure, and the residue was partitioned between water (1000 ml) and ethyl acetate (500 ml). The organic phase was separated, washed with 10% NaHCO3 and 5% NaCl (200 ml), and dried overnight over anhydrous sodium sulfate. The mixture was filtered and evaporated at 50° C. under reduced pressure, to afford 315.7 g of the crude 1-(mercaptomethyl)cyclopropaneacetic acid methyl ester, as a colored liquid with a strong, unpleasant odor.
Quantity
330.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the nitrile of Step 8 (45 g, 266 mmol) in MeOH (1.36 L) was added H2O(84 mL) and conc. H2SO4 (168 mL). The mixture was heated to reflux for 20 hr, cooled to 25° C., H2O(1 L) was added and the product was extracted with CH2Cl2 (2×1.5 L). The organic extract was washed with H2O and dried over Na2SO4. Concentration of the organic solution gave 36 g (93%) of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
93%

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